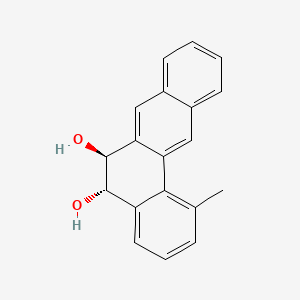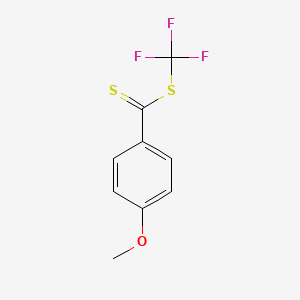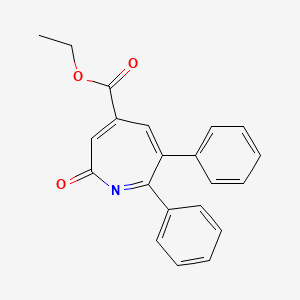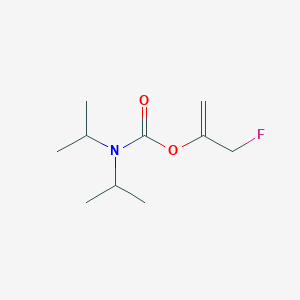
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- is a complex organic compound with the molecular formula C13H15N3O. This compound is known for its unique structure, which includes a fused ring system combining benzene, cycloheptane, and pyridazine rings. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include amines, aldehydes, and ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often emphasizes efficiency, scalability, and adherence to safety and environmental regulations.
化学反応の分析
Types of Reactions
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one: A closely related compound with a similar core structure but different functional groups.
Cycloheptapyridazine derivatives: A class of compounds with variations in the ring structure and substituents.
Uniqueness
The uniqueness of 3H-Benzo(6,7)cyclohepta(1,2-c)pyridazin-3-one, 2,4,4a,5,6,7-hexahydro-9-amino-, (±)- lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties
特性
| 103602-80-8 | |
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC名 |
13-amino-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(11),2,12,14-tetraen-5-one |
InChI |
InChI=1S/C13H15N3O/c14-10-4-5-11-8(6-10)2-1-3-9-7-12(17)15-16-13(9)11/h4-6,9H,1-3,7,14H2,(H,15,17) |
InChIキー |
FRTZAGJSMHUZSR-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(=O)NN=C2C3=C(C1)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)




![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)
